2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
Properties
Molecular Formula |
C18H20N4O5S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(4-aminophenyl)-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H20N4O5S/c19-15-7-5-14(6-8-15)13-18(23)20-9-11-21(12-10-20)28(26,27)17-4-2-1-3-16(17)22(24)25/h1-8H,9-13,19H2 |
InChI Key |
JPGOAFPPOMGGJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=C(C=C2)N)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Nitrobenzenesulfonyl-Piperazine Intermediate
The initial step involves introducing the nitrobenzenesulfonyl group onto piperazine, a common approach in medicinal chemistry for modifying pharmacokinetic properties.
- Reagents: 2-nitrobenzenesulfonyl chloride or an equivalent sulfonylating agent
- Reaction conditions: Typically performed in an inert solvent such as dichloromethane or acetonitrile, with a base like triethylamine or pyridine to facilitate sulfonylation.
- Process: The piperazine ring reacts with the sulfonyl chloride, forming a sulfonyl-piperazine linkage.
Reduction of Nitro Group to Amino
The nitro group on the aromatic ring needs to be reduced to an amino group to enable subsequent coupling with the phenyl derivative.
- Reagents: Catalytic hydrogenation using palladium on carbon or Raney nickel, or chemical reduction with agents like tin chloride or iron filings.
- Conditions: Typically performed in ethanol or methanol at atmospheric pressure or mild hydrogen pressure, at temperatures around 25–70°C.
- Alternative: As per recent advances, catalytic hydrogenation is preferred for safety and efficiency.
Note: The literature indicates that catalytic hydrogenation is the most common and reliable method for such reductions, but in industrial settings, transfer hydrogenation or alternative hydrogen donors are considered to mitigate safety hazards.
Coupling of Aminophenyl and Ethanone Moieties
The final step involves attaching the aminophenyl group to the ethanone backbone, often via amidation or reductive amination.
- Reagents: The amino group on the aromatic ring reacts with an appropriate acyl chloride or ester derivative of the ethanone.
- Reaction conditions: Usually performed in polar aprotic solvents like dimethylformamide or tetrahydrofuran, with coupling agents such as EDC or HOBT.
- Catalysis: Sometimes, a base like triethylamine is used to facilitate the reaction.
- Literature suggests that multi-step coupling reactions with controlled temperature and pH yield high purity intermediates suitable for pharmaceutical synthesis.
Innovative Reduction Approach Using Organic Compounds
Recent strategies emphasize replacing hydrogen gas with organic hydrogen donors such as ammonium formate, which was demonstrated in the synthesis of related compounds like mirabegron intermediates. This method offers several advantages:
- Safety: Eliminates the hazards associated with hydrogen gas.
- Simplicity: Conducted under mild conditions.
- Scalability: Suitable for industrial-scale production.
| Parameter | Typical Range | Preferred Conditions |
|---|---|---|
| Solvent | Alcohols (methanol, ethanol) | Ethanol preferred for environmental reasons |
| Catalyst | Palladium on carbon (5–10%) | 10% Pd/C at a ratio of 0.1:1 (w/w) to compound |
| Temperature | 30°C–70°C | 60°C–70°C for optimal reduction |
| Molar Ratio (Ammonium Formate to Compound) | 1–20:1 | 5:1 preferred |
Data Tables
Table 1: Summary of Key Reaction Parameters
| Step | Reagents | Solvent | Catalyst | Temperature | Molar Ratios | Notes |
|---|---|---|---|---|---|---|
| Sulfonylation | 2-nitrobenzenesulfonyl chloride | Dichloromethane | None | 0–25°C | - | Controlled addition to piperazine |
| Nitro reduction | Ammonium formate | Ethanol | Pd/C (10%) | 60–70°C | 5:1 (ammonium formate: compound) | Safer alternative to hydrogen gas |
| Coupling | Acyl chloride or ester | DMF or THF | None | Room temp–50°C | 1:1 (reactant ratio) | EDC/HOBT used for amidation |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Products may include nitroso and nitro derivatives.
Reduction: Products include the corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for more complex molecules.
Materials Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substitutions
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitrobenzenesulfonyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating 4-ethoxybenzenesulfonyl group in or the neutral pyrimidin-2-yl in .
- Aromatic vs. Heterocyclic Substituents: Compounds like (thiophene) and (pyrimidine) prioritize heterocyclic interactions, while the target compound’s 4-aminophenyl group enhances planar aromatic interactions.
Key Observations :
Key Observations :
- The 2-nitrobenzenesulfonyl group may confer metabolic stability but could reduce bioavailability compared to fluorinated analogs .
Biological Activity
2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one, also known by its CAS number 1839343-99-5, is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that includes an aminophenyl group and a piperazine ring substituted with a nitrobenzenesulfonyl moiety. The molecular formula is C18H20N4O5S, and it has a molecular weight of approximately 404.4 g/mol .
Chemical Structure
The structure of the compound can be represented as follows:
This structure is characterized by:
- An aminophenyl group which may enhance interaction with biological targets.
- A piperazine ring that contributes to the pharmacological properties.
- A nitrobenzenesulfonyl moiety that may influence the compound's reactivity and biological interactions.
Biological Activity Overview
Preliminary studies suggest that 2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one exhibits diverse biological activities, particularly in the context of medicinal applications. The compound's unique combination of functional groups allows for potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is believed to stem from its ability to interact with specific proteins involved in cellular signaling pathways. Initial findings indicate that it may function as an inhibitor or modulator of certain enzymes, which could lead to therapeutic effects in various diseases.
Binding Affinity and Interaction Studies
Research has focused on understanding how 2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one binds to specific receptors or enzymes. These studies are crucial for elucidating its mechanism of action and potential therapeutic applications. For instance, the compound's structural features suggest it may interact with adenosine receptors, which play a role in numerous physiological processes .
Case Studies and Experimental Findings
A series of bioassays have been conducted to evaluate the pharmacological effects of this compound. Notably:
- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect against glutamate-induced neurotoxicity in PC12 cells, indicating potential applications in neurodegenerative diseases .
- Antimicrobial Activity : Preliminary assessments have suggested that derivatives of similar structures exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, indicating that 2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one may also possess antimicrobial activity .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis was conducted against structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Aminophenyl)-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one | Similar structure but different substituents | Lacks sulfonamide functionality |
| 2-(4-Aminophenyl)-1-[4-(2-sulfophenyl)piperazin-1-yl]ethan-1-one | Sulfonamide replaced with a sulfo group | Potentially different solubility and reactivity profiles |
| 2-(4-Aminophenyl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethan-1-one | Contains thiazole instead of nitrobenzene sulfonamide | Different biological activity due to thiazole ring presence |
This table highlights how the distinct combination of functional groups in 2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one may confer unique reactivity and potential applications not present in similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(4-aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one?
- Methodology : Utilize a multi-step synthesis involving sulfonylation of piperazine derivatives followed by coupling with 4-aminophenylacetophenone. Key steps include:
- Sulfonylation : React piperazine with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Coupling : Attach the sulfonylated piperazine to 4-aminophenylacetophenone via nucleophilic acyl substitution.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Q. How can the structural identity of this compound be confirmed?
- Methodology : Employ spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR spectra to verify aromatic protons (6.5–8.0 ppm) and ketone/piperazine signals.
- X-ray Crystallography : Grow single crystals in ethanol/water and resolve the crystal structure to confirm bond angles and stereochemistry .
- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to validate the molecular ion peak (expected m/z: ~441.1 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodology : Cross-validate using complementary techniques:
- Dynamic NMR : Detect rotational barriers in sulfonamide groups if splitting is observed in -NMR.
- DSC/TGA : Assess thermal stability to rule out decomposition interfering with spectral results.
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) .
Q. What experimental strategies are effective for studying the compound’s enzyme inhibition mechanisms?
- Methodology : Design in vitro assays and computational models:
- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., trypsin-like proteases) and monitor inhibition via fluorescence quenching.
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., carbonic anhydrase) based on sulfonamide interactions.
- SAR Studies : Modify the nitrobenzenesulfonyl or aminophenyl groups to correlate structural features with inhibitory potency .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
- Methodology : Conduct accelerated degradation studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours; analyze degradation products via LC-MS.
- Thermal Stress : Heat samples to 60°C for 48 hours and monitor decomposition using TLC or HPLC.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation kinetics .
Data Analysis & Theoretical Frameworks
Q. How to design experiments aligning with existing theories on piperazine-based sulfonamides?
- Methodology : Link hypotheses to established frameworks:
- Receptor Theory : Test affinity for serotonin receptors (5-HT) using radioligand binding assays, given structural similarity to known ligands.
- QSAR Models : Use descriptors like logP and polar surface area to predict bioavailability and refine synthesis priorities .
Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?
- Methodology : Apply nonlinear regression models:
- Four-Parameter Logistic Curve : Fit dose-response data (e.g., IC = 15 µM ± 2) using GraphPad Prism.
- ANOVA with Tukey’s Test : Compare toxicity across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type specificity .
Toxicity & Safety
Q. What in vitro models are recommended for preliminary toxicity screening?
- Methodology : Use cell-based assays and predictive tools:
- MTT Assay : Assess viability in human primary hepatocytes after 48-hour exposure.
- hERG Channel Binding : Patch-clamp electrophysiology to evaluate cardiac risk.
- Ames Test : Screen for mutagenicity in Salmonella typhimurium TA98/TA100 strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
